REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:5]=[C:6]([N+:9]([O-])=O)[C:7]=1[Cl:8]>[Pt]=O>[NH2:9][C:6]1[C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=[C:4]([C:12]([F:13])([F:14])[F:15])[CH:5]=1
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1Cl)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reduced at room temperature in a low pressure hydrogenation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=C(C1)C(F)(F)F)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.9 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |